molecular formula C22H27NO8S B13764908 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate CAS No. 61189-94-4

6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate

Cat. No.: B13764908
CAS No.: 61189-94-4
M. Wt: 465.5 g/mol
InChI Key: BFHKEYVSEXRSNV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate is a complex organic compound with a molecular formula of C22H27NO8S This compound is known for its unique chemical structure, which includes multiple methoxy groups and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline
  • 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
  • 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline

Uniqueness

6,7-Dimethoxy-4-(3,4,5-trimethoxybenzyl)isoquinoline methanesulfonate is unique due to its methanesulfonate group, which enhances its solubility and reactivity compared to similar compounds.

Properties

CAS No.

61189-94-4

Molecular Formula

C22H27NO8S

Molecular Weight

465.5 g/mol

IUPAC Name

6,7-dimethoxy-4-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-2-ium;methanesulfonate

InChI

InChI=1S/C21H23NO5.CH4O3S/c1-23-17-9-15-12-22-11-14(16(15)10-18(17)24-2)6-13-7-19(25-3)21(27-5)20(8-13)26-4;1-5(2,3)4/h7-12H,6H2,1-5H3;1H3,(H,2,3,4)

InChI Key

BFHKEYVSEXRSNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=CC3=CC(=C(C=C32)OC)OC.CS(=O)(=O)[O-]

Origin of Product

United States

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